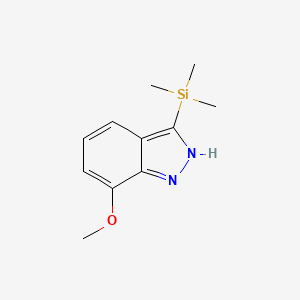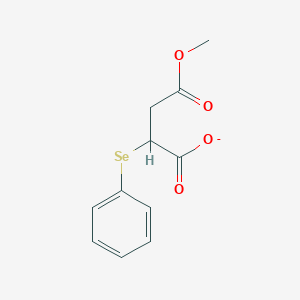
7-Methoxy-3-(trimethylsilyl)-2H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxy-3-(trimethylsilyl)-2H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds that have gained significant attention due to their diverse biological activities and potential applications in medicinal chemistry. The presence of a methoxy group at the 7-position and a trimethylsilyl group at the 3-position makes this compound unique and interesting for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-(trimethylsilyl)-2H-indazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized via the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base like potassium carbonate (K2CO3).
Trimethylsilylation: The trimethylsilyl group can be introduced using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (Et3N) or pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
7-Methoxy-3-(trimethylsilyl)-2H-indazole can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methoxy or trimethylsilyl groups using nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Halides (e.g., NaI), amines (e.g., NH3) in polar solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or aminated derivatives.
科学研究应用
7-Methoxy-3-(trimethylsilyl)-2H-indazole has various applications in scientific research, including:
作用机制
The mechanism of action of 7-Methoxy-3-(trimethylsilyl)-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects .
相似化合物的比较
Similar Compounds
7-Methoxy-3-phenyl-2H-indazole: Similar structure but with a phenyl group instead of a trimethylsilyl group.
7-Methoxy-3-(4-benzylpiperazin-1-yl)-2H-chromen-2-one: Contains a chromenone core with a methoxy group at the 7-position.
7-Methoxy-3-arylflavone-8-acetic acids: Flavone derivatives with a methoxy group at the 7-position.
Uniqueness
The presence of both a methoxy group and a trimethylsilyl group in 7-Methoxy-3-(trimethylsilyl)-2H-indazole makes it unique compared to other similar compounds. This unique combination of functional groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
679794-97-9 |
|---|---|
分子式 |
C11H16N2OSi |
分子量 |
220.34 g/mol |
IUPAC 名称 |
(7-methoxy-2H-indazol-3-yl)-trimethylsilane |
InChI |
InChI=1S/C11H16N2OSi/c1-14-9-7-5-6-8-10(9)12-13-11(8)15(2,3)4/h5-7H,1-4H3,(H,12,13) |
InChI 键 |
KXNCJTFHIYFJCS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C(NN=C21)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Azireno[2,3,1-ij]quinoline](/img/structure/B12530509.png)
![Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B12530524.png)
![4-[(6-Phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]phenol](/img/structure/B12530525.png)
![3-[(Pentan-3-yl)oxy]aniline](/img/structure/B12530532.png)


![3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine](/img/structure/B12530543.png)

-](/img/structure/B12530556.png)
![3-{[(1S)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid](/img/structure/B12530568.png)


dimethylsilane](/img/structure/B12530591.png)
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one](/img/structure/B12530596.png)
